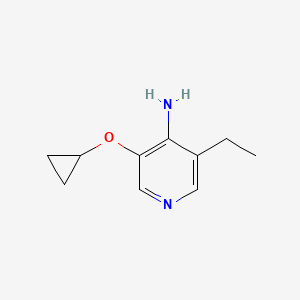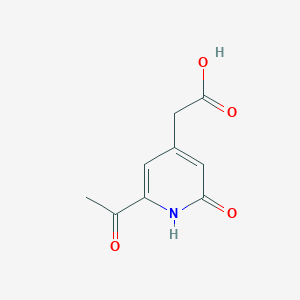
(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with acetyl and hydroxyl groups, as well as an acetic acid moiety. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-hydroxypyridin-4-YL)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-acetyl-6-hydroxypyridine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-acetyl-6-hydroxypyridine in a suitable solvent such as ethanol.
- Add bromoacetic acid and a base such as sodium hydroxide to the solution.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the reaction mixture and acidify with hydrochloric acid.
- Isolate the product by filtration and purify through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 2-acetyl-6-oxo-pyridin-4-YL acetic acid.
Reduction: Formation of 2-(1-hydroxyethyl)-6-hydroxypyridin-4-YL acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
作用機序
The mechanism of action of (2-Acetyl-6-hydroxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
2-(Pyridin-4-yl)acetic acid: Similar structure but lacks the acetyl and hydroxyl groups.
2-Acetyl-6-hydroxypyridin-4-yl)boronic acid: Contains a boronic acid group instead of the acetic acid moiety
Uniqueness
(2-Acetyl-6-hydroxypyridin-4-YL)acetic acid is unique due to the presence of both acetyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .
特性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC名 |
2-(2-acetyl-6-oxo-1H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(11)7-2-6(4-9(13)14)3-8(12)10-7/h2-3H,4H2,1H3,(H,10,12)(H,13,14) |
InChIキー |
BXKTYKMVMNQPHZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=O)N1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




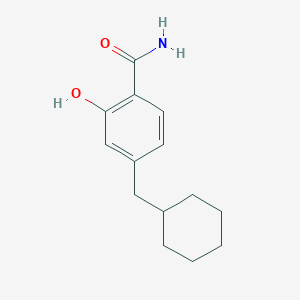
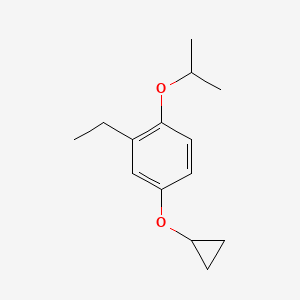
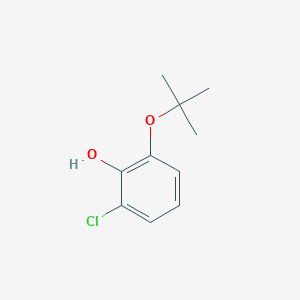

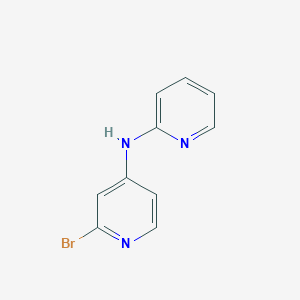
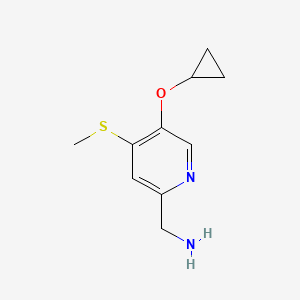
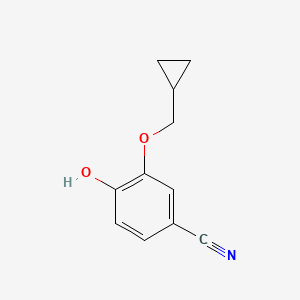
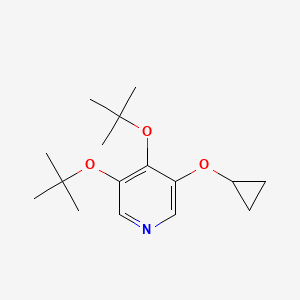
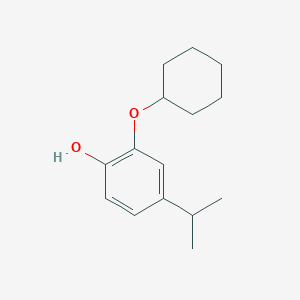
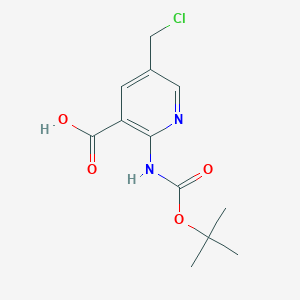
![1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
